Methyl 2-(Methylsulfonamido)phenylacetate
Overview
Description
Methyl 2-(Methylsulfonamido)phenylacetate is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . It is characterized by the presence of a methylsulfonamido group attached to a phenylacetate moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Methylsulfonamido)phenylacetate typically involves the reaction of 2-aminophenylacetic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified using methanol and a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Methylsulfonamido)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonamide group to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(Methylsulfonamido)phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which Methyl 2-(Methylsulfonamido)phenylacetate exerts its effects involves the interaction of its sulfonamide group with specific molecular targets. The sulfonamide moiety can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of protein function. This compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(Methylsulfonylamino)benzoate
- Methyl 2-(Methylsulfonylamino)phenylpropanoate
- Methyl 2-(Methylsulfonylamino)phenylbutanoate
Uniqueness
Methyl 2-(Methylsulfonamido)phenylacetate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Properties
IUPAC Name |
methyl 2-[2-(methanesulfonamido)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)7-8-5-3-4-6-9(8)11-16(2,13)14/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXQFGLHGRJPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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